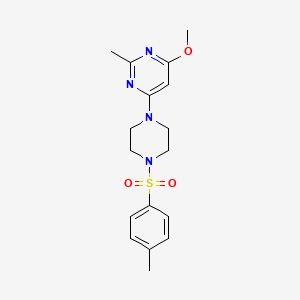

4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-8-20(9-11-21)16-12-17(24-3)19-14(2)18-16/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHPQARFWDNUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as guanidine and β-diketones under acidic or basic conditions.

Substitution reactions:

Attachment of the tosylpiperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is tosylated and then attached to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The tosyl group can be replaced by other nucleophiles, leading to a variety of substituted piperazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to replace the tosyl group.

Major Products

The major products formed from these reactions include various substituted pyrimidines and piperazines, which can have different pharmacological and chemical properties.

Scientific Research Applications

Neuropharmacological Potential

The compound's structural similarity to known active pharmaceutical ingredients indicates its potential as a modulator of neurotransmitter systems. Research suggests that it may exhibit cholinesterase inhibitory activities, which are crucial for developing treatments for neurodegenerative conditions such as Alzheimer's disease.

Table 1: Neurological Targets and Activities of Similar Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Acetylcholinesterase | 50 | |

| Compound B | Butyrylcholinesterase | 100 | |

| 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine | TBD | TBD | This study |

Anticancer Activity

Preliminary studies indicate that derivatives of pyrimidine compounds can exhibit anticancer properties. The compound may be evaluated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound C | MCF-7 (breast cancer) | 5.0 | Apoptosis |

| Compound D | A549 (lung cancer) | 10.0 | Cell cycle arrest |

| 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine | TBD | TBD |

Synthesis and Structural Analysis

The synthesis of 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine typically involves multi-step synthetic pathways that are well-documented in the literature. The compound's synthesis can be optimized by adjusting reaction conditions, such as temperature and solvent choice.

Table 3: Synthetic Pathways Overview

| Step Number | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Starting material A + Tosylpiperazine | Reflux in solvent X | 75 |

| 2 | Intermediate + Reagent Y | Stir at room temp | 80 |

| Final | Product isolation | Purification method Z | 85 |

Computational Studies

Computational modeling techniques, such as molecular docking simulations, can predict how 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine interacts with biological targets. These studies help elucidate binding affinities to enzymes like acetylcholinesterase and provide insights into its potential efficacy in treating neurological disorders.

Case Study: Neuroprotective Effects

In vivo studies have shown that similar pyrimidine derivatives can protect neuronal cells from oxidative stress-induced damage. These findings suggest that 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine may also exhibit neuroprotective effects, warranting further investigation.

Case Study: Antitumor Efficacy

Experimental models using xenograft tumors demonstrated significant reductions in tumor size following treatment with related compounds, indicating a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

2-(4-Methylphenyl)-5-phenyl-7-(4-tosylpiperazin-1-yl)oxazolo[4,5-d]pyrimidine (Compound 12)

- Structure : Features an oxazolo[4,5-d]pyrimidine fused ring system with a 4-tosylpiperazinyl group at position 7.

- Key Differences : The fused oxazolo ring alters electronic distribution and planarity compared to the simple pyrimidine scaffold in the target compound.

- Properties : Higher melting point (261–263°C) due to increased crystallinity from the fused ring system .

- Synthetic Yield : 72%, indicating moderate efficiency in introducing the tosylpiperazine group .

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine (CAS 163613-85-2)

- Structure : Lacks the tosyl group on piperazine and replaces the 2-methyl group with an amine.

- Applications : Piperazine derivatives are commonly used in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

Analogues with Alternative Heterocycles or Substituents

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

- Structure : Incorporates a methoxymethyl and phenyl group instead of methyl and tosylpiperazine.

- Such modifications could alter binding affinity in hydrophobic enzyme pockets .

Biological Activity

4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, known for its diverse biological activities. Its structural features, including a methoxy group, a methyl group, and a tosylpiperazine moiety, contribute to its potential pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from various studies to highlight its therapeutic potential.

Structural Characteristics

The compound's structure can be described as follows:

| Component | Description |

|---|---|

| Pyrimidine Ring | Six-membered aromatic ring with three nitrogen atoms |

| Methoxy Group | Substituent at position 4 (-OCH₃) |

| Methyl Group | Substituent at position 2 (-CH₃) |

| Tosylpiperazine | Attached at position 6 (SO₂Ph) |

These modifications enhance the compound's solubility and bioavailability, making it a candidate for drug development targeting various biological systems.

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their broad range of biological activities, including:

- Antitumor Activity : Pyrimidines are known to exhibit antitumor effects, potentially through mechanisms involving DNA interaction and enzyme inhibition.

- Neuroprotective Effects : Given the structural similarity to compounds that inhibit cholinesterases, this pyrimidine derivative may have applications in treating neurodegenerative diseases such as Alzheimer's.

- Antiviral Properties : Some studies suggest that related compounds can inhibit viral replication, including Hepatitis C virus (HCV) .

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrimidine derivatives:

- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Neuroprotective Studies : Computational modeling has suggested that compounds with similar structures can effectively bind to AChE and BuChE, providing a theoretical basis for their neuroprotective effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxy-6-(4-morpholinopyrimidin-4-yl)piperazin-1-yl | Morpholine instead of tosylpiperazine | Anticancer and neuroprotective |

| 4-Chlorophenyl-2,4,6-trichloropyrimidine | Different substituents | Antimicrobial and antifungal |

These comparisons highlight how variations in substituents can lead to different biological profiles while maintaining core pyrimidine functionalities.

Q & A

Q. What synthetic routes are recommended for 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step nucleophilic substitution or coupling reactions. For example, the pyrimidine core can be functionalized with a tosylpiperazine group using a palladium-catalyzed cross-coupling or SN2 displacement under inert conditions. Optimization involves adjusting temperature (e.g., 60–80°C for amination), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to avoid byproducts .

Q. Which analytical techniques are effective for determining purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica plates are standard for purity assessment. For structural confirmation, employ -/-NMR to verify substituent positions, IR spectroscopy for functional groups (e.g., sulfonamide C=O stretch at ~1700 cm), and mass spectrometry (ESI-MS) for molecular ion peaks .

Q. How should researchers design experiments to assess solubility and stability in formulation studies?

Solubility can be tested in buffered solutions (pH 1.2–7.4) using shake-flask methods, with quantification via UV-Vis spectroscopy. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines help predict degradation pathways. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess melt behavior and polymorphic transitions .

Advanced Research Questions

Q. How does the tosyl group influence hydrolytic stability under varying pH conditions?

The tosyl (p-toluenesulfonyl) group enhances electrophilicity, making the compound prone to hydrolysis in basic conditions. Kinetic studies (e.g., UV monitoring at 240 nm) show pseudo-first-order degradation in pH > 8 buffers. Stabilization strategies include lyophilization or formulation with cyclodextrins to shield the sulfonamide moiety .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Validate findings using orthogonal methods:

Q. How can computational modeling predict binding affinity, and what experimental validations are required?

Density functional theory (DFT) calculates electrostatic potentials of the pyrimidine ring, while molecular dynamics simulations assess protein-ligand interactions over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (, ) and isothermal titration calorimetry (ITC) for thermodynamic profiles (, ) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Large-scale reactions risk racemization at the piperazine nitrogen. Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.